REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[OH:17].[CH3:18][O:19][CH2:20]Cl>CC(C)=O>[CH3:16][O:15][C:13]1[CH:12]=[CH:11][C:10]([O:17][CH2:18][O:19][CH3:20])=[C:9]([O:8][CH3:7])[CH:14]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.79 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
1.79 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated to 50° C. for 24 h
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another day at 50° C.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel; eluent: hexane/AcOEt 20:1 to 10:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)OCOC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |